molecular formula C20H18N2OS B15038069 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B15038069
M. Wt: 334.4 g/mol
InChI Key: BNGQSZNVQIYEGK-RCCKNPSSSA-N
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Description

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound features a biphenyl group and a thiophene ring, which are known for their significant roles in various chemical and biological applications. The presence of these aromatic systems contributes to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with various molecular targets. The biphenyl and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazide group can form hydrogen bonds with target proteins, affecting their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-biphenylyl)ethylidene]-2-(4-bromophenoxy)acetohydrazide
  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine

Uniqueness

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the combination of biphenyl and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules .

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(E)-1-(4-phenylphenyl)ethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C20H18N2OS/c1-15(21-22-20(23)14-19-8-5-13-24-19)16-9-11-18(12-10-16)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,22,23)/b21-15+

InChI Key

BNGQSZNVQIYEGK-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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